4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene
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Description
“4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene” is a chemical compound with the molecular formula C12H13BrF2. It has a molecular weight of 275.14 . The compound is a derivative of cyclohexane, a six-membered ring structure, with bromine and difluorobenzene substituents .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring is a bromine atom and a difluorobenzene group . The positions of these substituents on the cyclohexane ring are determined by the (1R,3S) stereochemistry, indicating the spatial arrangement of these groups .Scientific Research Applications
Synthesis of Cyclohexane Derivatives
Research demonstrates the synthetic versatility of cyclohexane derivatives, including bromination and other functionalization methods, which are crucial for constructing complex molecular architectures. Cyclohexane derivatives, similar in structure to the compound , are used in synthesizing various organic compounds, showcasing the importance of these reactions in organic synthesis (Christl & Groetsch, 2000).
Photocatalyzed Fluorination
The photocatalyzed fluorination of benzylic compounds represents a significant advancement in the synthesis of fluorinated organic compounds. This method is metal-free, mild, and utilizes inexpensive reagents, underscoring the growing importance of fluorination in medicinal chemistry and material science (Bloom, McCann, & Lectka, 2014).
Organometallic Chemistry
The development of gallium-gallium bonds for constructing large organometallic macrocycles illustrates the potential of organometallic chemistry in creating novel materials with unique properties. Such research paves the way for advancements in catalysis, materials science, and the synthesis of complex molecular structures (Uhl, Fick, Spies, Geiseler, & Harms, 2004).
Regioselective Synthesis
The regioselective synthesis of fluorohalobenzenes from tetrafluoroethylene and buta-1,3-diene as starting building blocks showcases the importance of selective synthetic strategies in accessing structurally diverse compounds for various applications, including pharmaceuticals and materials science (Volchkov, Lipkind, Nefedov, & Egorov, 2021).
properties
IUPAC Name |
4-[(1R,3S)-3-bromocyclohexyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLSCBTTOPGBG-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)Br)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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